molecular formula C13H9BrN2O B3275622 4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol CAS No. 627510-83-2

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol

Cat. No. B3275622
CAS RN: 627510-83-2
M. Wt: 289.13 g/mol
InChI Key: VDHKDMAFYPSFSF-UHFFFAOYSA-N
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Description

“4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It’s a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of “4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol” involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, one synthesis method involves reaction conditions with iron and acetic acid for 0.75 h under heating/reflux .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol” is represented by the empirical formula (Hill Notation): C7H5BrN2 . It has a molecular weight of 197.03 .


Chemical Reactions Analysis

The compound exhibits potent activities against FGFR1, 2, and 3 . It has been reported that the compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .


Physical And Chemical Properties Analysis

The compound is a solid and its SMILES string is BrC1=CN=CC2=C1C=CN2 . The InChI is 1S/C7H5BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H and the InChI key is NZUWATDXQMWXMY-UHFFFAOYSA-N .

Safety And Hazards

The compound has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-1-hydroxy-2-phenylpyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-11-7-15-8-13-10(11)6-12(16(13)17)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKDMAFYPSFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=NC=C3N2O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-phenyl-1H-pyrrolo[2,3-c]pyridin-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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